"chemical properties of 6-Des(diethanolamino)-6-chloro Dipyridamole"
"chemical properties of 6-Des(diethanolamino)-6-chloro Dipyridamole"
An In-depth Technical Guide to the Chemical Properties of 6-Des(diethanolamino)-6-chloro Dipyridamole
Executive Summary: This document provides a comprehensive technical overview of 6-Des(diethanolamino)-6-chloro Dipyridamole, a critical process impurity and synthetic intermediate related to the antiplatelet agent Dipyridamole. Known formally as Dipyridamole EP Impurity C, this compound is of significant interest to researchers, process chemists, and quality control professionals in the pharmaceutical industry. This guide delineates its chemical identity, physicochemical properties, synthetic pathway, and reactivity. Furthermore, it presents a detailed, field-proven protocol for its analytical characterization by RP-HPLC, contextualizing its importance in the manufacturing and regulatory landscape of Dipyridamole.
Introduction
Overview of the Parent Compound: Dipyridamole
Dipyridamole is a well-established medication that inhibits blood clot formation and produces vasodilation.[1][2] Its mechanism involves inhibiting phosphodiesterase enzymes and blocking the cellular uptake of adenosine, which leads to increased levels of cyclic AMP (cAMP) and cGMP, ultimately inhibiting platelet aggregation.[1] Recent studies have also characterized Dipyridamole as a novel inhibitor of ferroptosis, a form of regulated cell death, suggesting its therapeutic potential in conditions like acute respiratory distress syndrome.[3] Given its therapeutic importance, ensuring the purity and quality of the Dipyridamole active pharmaceutical ingredient (API) is paramount.
Significance of 6-Des(diethanolamino)-6-chloro Dipyridamole
6-Des(diethanolamino)-6-chloro Dipyridamole, hereafter referred to as "Impurity C," is a key intermediate in the final synthetic step of Dipyridamole.[4][5][6] Its presence in the final API above specified limits can indicate an incomplete reaction or inadequate purification. As such, understanding its chemical properties, reactivity, and analytical behavior is essential for process optimization, impurity profiling, and ensuring the safety and efficacy of the final drug product. Some literature also identifies it as an antitumor pyrimido pyrimidine nucleoside, highlighting its potential relevance beyond its role as an impurity.[5][7]
Chemical Identity and Physicochemical Properties
Nomenclature and Chemical Identifiers
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Common Name: 6-Des(diethanolamino)-6-chloro Dipyridamole
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Systematic (IUPAC) Name: 2-[[2-chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol[8]
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Synonyms: Dipyridamole EP Impurity C, 2-Diethanolamino-6-chloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine[6]
Molecular Structure and Formula
The molecular structure consists of a central pyrimido[5,4-d]pyrimidine core, substituted with two piperidine rings, a diethanolamine group, and a reactive chlorine atom.
Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of Impurity C.
| Property | Value | Source |
| Appearance | Yellow Solid | [6] |
| Melting Point | 155-157 °C | [6] |
| Boiling Point (Predicted) | 659.5 ± 65.0 °C | [6] |
| Density (Predicted) | 1.366 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 13.81 ± 0.10 | [6] |
| Solubility | Chloroform (Slightly, Heated), DMSO (Slightly, Heated) | [6] |
| Storage Temperature | -20°C Freezer | [6] |
Synthesis and Reactivity
Synthetic Pathway
Impurity C is synthesized from 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine. This precursor is itself derived from the perchlorinated core, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.[1][10]
Causality of the Synthesis: The pyrimido[5,4-d]pyrimidine ring system is electron-deficient, making the chlorine-substituted carbons susceptible to nucleophilic aromatic substitution. The chlorine atoms at the C4 and C8 positions are significantly more reactive than those at the C2 and C6 positions.[2] This differential reactivity is exploited to selectively introduce the piperidine groups first at C4 and C8 under milder conditions, yielding the key precursor. The subsequent substitution of the remaining chlorine atoms requires more forcing conditions, such as higher temperatures.[2] Impurity C is formed when only one of the remaining chlorine atoms (at C2 or C6) is substituted by diethanolamine. The complete synthesis of Dipyridamole requires a second substitution with diethanolamine at the final chlorinated position.
Reactivity Profile
The primary site of reactivity on Impurity C is the remaining chlorine atom at the C6 position. This site is electrophilic and will react with nucleophiles.
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Nucleophilic Substitution: The C6-Cl bond is susceptible to attack by amines, alcohols, and other nucleophiles, typically under elevated temperatures. The synthesis of Dipyridamole from Impurity C by reaction with another molecule of diethanolamine is a prime example of this reactivity.[2][10]
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Stability: The compound is stable under standard storage conditions, particularly when kept at low temperatures.[6] However, its solubility in protic solvents at high temperatures could lead to slow solvolysis, replacing the chlorine with a hydroxyl or alkoxyl group, though this is less favorable than reaction with a strong amine nucleophile.
Analytical Characterization
Rationale for Method Selection
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for the analysis of Dipyridamole and its related substances.[11][12]
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Expertise-Driven Choice: The pyrimido[5,4-d]pyrimidine core and its various substituents give Impurity C a moderate polarity, making it ideally suited for retention on a non-polar stationary phase like C18. A mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile) allows for fine-tuning of the retention time and ensures sharp, symmetrical peaks.
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Trustworthiness through UV Detection: The extensive conjugated π-system in the heterocyclic core results in strong chromophores, making the molecule easily detectable by UV-Vis spectrophotometry. Wavelengths around 288 nm are typically used for robust quantification of Dipyridamole and its analogues.
Detailed Protocol: RP-HPLC Method for Quantification
This protocol is a self-validating system designed for the accurate quantification of Impurity C in relation to the Dipyridamole API.
1. Instrumentation and Materials:
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High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).
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Inertsil ODS-3 (250 mm × 4.6 mm, 5μm particle size) or equivalent C18 column.
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HPLC-grade Acetonitrile (ACN).
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HPLC-grade water.
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Dibasic sodium phosphate and an acid (e.g., phosphoric acid) for buffer preparation.
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Reference standards for Dipyridamole and Impurity C.
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.6) (75:25 v/v) | This composition provides optimal retention and separation of Dipyridamole and its related impurities. The acidic pH ensures that the amine functionalities are protonated, leading to consistent interactions and sharp peak shapes. |
| Mode of Operation | Isocratic | An isocratic method is simpler, more robust, and provides faster run times once optimized, which is ideal for quality control environments. |
| Flow Rate | 1.3 mL/min | This flow rate provides a good balance between analysis time and chromatographic resolution on a standard 4.6 mm i.d. column. |
| Column Temperature | Ambient (~25 °C) | Maintaining a consistent temperature is crucial for reproducible retention times. |
| Detection Wavelength | 288 nm | Dipyridamole and its core structure exhibit strong absorbance at this wavelength, providing high sensitivity. |
| Injection Volume | 20 µL | A standard volume for achieving good peak response without overloading the column. |
3. Solution Preparation:
-
Buffer Preparation: Prepare a suitable concentration of dibasic sodium phosphate in HPLC-grade water and adjust the pH to 4.6 using phosphoric acid. Filter through a 0.45 µm filter.
-
Standard Solution: Accurately weigh and dissolve the Impurity C reference standard in the mobile phase to create a stock solution (e.g., 100 µg/mL). Prepare working standards by serial dilution.
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Sample Solution: Accurately weigh the Dipyridamole API sample and dissolve it in the mobile phase to a known concentration (e.g., 1000 µg/mL).
4. Analysis Procedure:
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Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the standard solutions to establish system suitability (checking for tailing factor, theoretical plates) and to generate a calibration curve.
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Inject the sample solution.
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Identify the Impurity C peak in the sample chromatogram by comparing its retention time with that of the reference standard.
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Quantify the amount of Impurity C in the sample using the calibration curve or by relative peak area comparison against the main Dipyridamole peak, applying the appropriate relative response factor (RRF).
Analytical Workflow Visualization
Implications in Drug Development
The control of 6-Des(diethanolamino)-6-chloro Dipyridamole is a critical aspect of Dipyridamole manufacturing. As the direct precursor to the final API, its levels are a direct measure of reaction completion. Regulatory agencies require stringent control over process-related impurities. Therefore, a validated analytical method, such as the one described, is essential for:
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Process Optimization: Monitoring the consumption of Impurity C to determine optimal reaction times, temperatures, and reagent stoichiometry.
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Quality Control: Releasing batches of Dipyridamole API by ensuring that Impurity C levels are below the qualification threshold defined by ICH guidelines.
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Stability Studies: Monitoring for any potential formation of new impurities or degradation pathways related to residual starting materials.
Conclusion
6-Des(diethanolamino)-6-chloro Dipyridamole is more than a mere impurity; it is a keystone molecule in the synthesis of Dipyridamole. Its chemical properties are dictated by the electron-deficient pyrimido[5,4-d]pyrimidine core and the reactive C6-Cl bond. A thorough understanding of its synthesis, reactivity, and analytical characterization is indispensable for drug development professionals. The methodologies and insights presented in this guide provide a robust framework for controlling this impurity, thereby ensuring the consistent quality, safety, and efficacy of the Dipyridamole drug product.
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